Cathepsin G is a serine protease enzyme encoded by the CTSG gene located on chromosome 14q11.2 in humans. It is a member of the chymotrypsin family and plays a crucial role in the immune response, particularly in neutrophils, where it is stored in azurophil granules. This enzyme is involved in various biological processes, including the degradation of extracellular matrix components, modulation of inflammatory responses, and antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Cathepsin G is classified as a serine protease and is part of the peptidase S1 family. It exhibits dual substrate specificity, showing similarities to both trypsin and chymotrypsin, allowing it to cleave peptide bonds involving positively charged and aromatic amino acids . The enzyme's expression is primarily localized to polymorphonuclear neutrophils, which are among the first immune cells to respond to inflammation .
The synthesis of cathepsin G typically occurs within neutrophils, where it is initially produced as a proenzyme. The activation process involves the cleavage of a pro-peptide, which allows the enzyme to become active. This activation can be mediated by other proteases such as cathepsin C .
The CTSG gene consists of five exons, with each residue of its catalytic triad—serine, histidine, and aspartate—located on separate exons. The mature protein comprises 255 amino acids, including an 18-residue signal peptide and a two-residue activation peptide at the N-terminus .
Cathepsin G participates in various biochemical reactions primarily related to protein degradation. It can cleave peptides at specific sites, facilitating processes such as inflammation and immune response modulation.
The enzyme activates matrix metalloproteinases and degrades extracellular matrix components, which are crucial for tissue remodeling during inflammatory responses . Additionally, cathepsin G can convert angiotensin I to angiotensin II, influencing blood pressure regulation .
Cathepsin G has several applications in biomedical research and therapeutic contexts:
The CTSG gene, located on human chromosome 14q11.2, spans 2.7 kilobases and consists of 5 exons and 4 introns [1] [5]. Each residue of the catalytic triad (His⁴³, Asp⁸⁸, Ser¹⁸⁵) is encoded on a separate exon (exons 2, 3, and 5, respectively), a structural feature conserved across the chymotrypsin-like serine protease superfamily [1] [9]. This locus neighbors genes encoding immune proteases, including neutrophil elastase (ELANE), proteinase-3 (PRTN3), and granzyme B (GZMB), forming a serine protease cluster within a 50-kb region [1] [5].
CTSG exhibits significant evolutionary conservation, sharing >70% amino acid identity with murine homologs [9]. Phylogenetic analyses indicate gene duplication events from a common ancestral protease predating mammalian radiation, with closest homology to neutrophil elastase and chymase [9] [10]. Five coding single-nucleotide polymorphisms (SNPs) have been identified, though their functional impact remains under investigation [9].
Table 1: Genomic Features of Human Cathepsin G
Feature | Value | Functional Significance |
---|---|---|
Chromosomal Location | 14q11.2 | Proximity to T-cell receptor α/δ complex |
Gene Size | 2.7 kb | Compact structure typical of serine proteases |
Exon Count | 5 | Catalytic residues on exons 2,3,5 |
Intron-Exon Boundaries | Conserved phase 1 type | Maintains reading frame integrity |
Polyadenylation Signals | Alternative sites in 3' UTR | Potential for mRNA isoform regulation |
CTSG expression is tightly restricted to promyelocytes during myeloid differentiation. The promoter region contains canonical regulatory elements: a TATA box at position -29 and a CAAT box at -69 relative to the transcription start site [1] [5]. Transgenic studies demonstrate that a 6-kb genomic fragment (including 2.5 kb of 5' flanking sequence, all exons/introns, and 0.8 kb of 3' flanking sequence) suffices for myeloid-specific expression [2] [6].
In murine models, this fragment directed human cathepsin G expression exclusively to fetal liver hematopoietic cells (embryonic day 15) and adult bone marrow, mirroring endogenous expression patterns [6]. Expression peaks at the promyelocyte stage and declines with differentiation, correlating with azurophil granule formation [2] [9]. Transcriptional silencing during differentiation involves epigenetic mechanisms, including DNA methylation and histone deacetylation, as evidenced by hypermethylation in mature granulocytes [2]. Key transcription factors driving expression include:
Table 2: Cis-Regulatory Elements in the CTSG Promoter
Element | Position | Function | Validated Model |
---|---|---|---|
TATA Box | -29 bp | RNA polymerase II recruitment | In vitro transcription assays |
CAAT Box | -69 bp | Basal transcription enhancement | Reporter gene constructs |
Myb Response Element | -142 bp | Early myeloid commitment | ChIP-seq in HL-60 cells |
C/EBP Binding Site | -210 bp | Granulocyte-specific activation | EMSA with myeloid nuclear extracts |
Cathepsin G is synthesized as a preproenzyme of 255 amino acids, containing three distinct domains: an 18-residue N-terminal signal peptide, a dipeptide activation peptide (Glu²⁷-Phe²⁸), and the catalytically active mature enzyme [9]. Post-translational processing involves:
Mature cathepsin G (26 kDa) undergoes additional modifications:
Single-cell proteomic studies reveal tissue-specific PTM heterogeneity. In neutrophils, cathepsin G exhibits distinct phosphorylation patterns compared to monocyte-derived macrophages, suggesting lineage-dependent regulation [3]. Mass spectrometry of primary AML blasts identified 5 proteoforms differing in glycosylation and N-terminal processing [10].
Dipeptidyl peptidase I (DPP-I, cathepsin C) is essential for activating cathepsin G through N-terminal dipeptide cleavage. DPP-I is a lysosomal cysteine protease that processes pro-serine proteases in myeloid cells by removing N-terminal activation dipeptides [4] [8]. Biochemical studies demonstrate:
The functional consequence of DPP-I deficiency was demonstrated in experimental arthritis:
DPP-I regulation involves:
Table 3: Proteolytic Cascade in Neutrophil Serine Protease Activation
Enzyme | Zymogen Form | Activation Cleavage Site | Activator Protease | Functional Consequence of Deficiency |
---|---|---|---|---|
Pro-Cathepsin G | 29.5 kDa | Glu²⁷-Phe²⁸ | DPP-I | Reduced arthritis severity |
Pro-Neutrophil Elastase | 32 kDa | Val⁴⁵-Gly⁴⁶ | DPP-I | Impaired bacterial clearance |
Pro-Proteinase 3 | 28 kDa | Ala⁴⁴-Gln⁴⁵ | DPP-I | Diminished NETosis |
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